Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13596485
InChI: InChI=1S/C10H8INO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(S1)N=CC=C2)I
Molecular Formula: C10H8INO2S
Molecular Weight: 333.15 g/mol

Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC13596485

Molecular Formula: C10H8INO2S

Molecular Weight: 333.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate -

Specification

Molecular Formula C10H8INO2S
Molecular Weight 333.15 g/mol
IUPAC Name ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8INO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3
Standard InChI Key TUXWMZQHZVIMHL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)N=CC=C2)I
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)N=CC=C2)I

Introduction

Structural Characteristics and Molecular Properties

The compound features a fused bicyclic system comprising a thiophene ring condensed with a pyridine ring at the [2,3-b] position. The iodine atom occupies position 3 of the thienopyridine scaffold, while an ethyl ester group is attached at position 2 . This arrangement creates distinct electronic properties, as evidenced by its molecular polar surface area (61.6 Ų) and rotatable bond count (3), which influence solubility and reactivity .

Crystallographic and Spectroscopic Data

Though single-crystal X-ray diffraction data remain unpublished, nuclear magnetic resonance (NMR) spectroscopy reveals key structural features. The ¹H NMR spectrum exhibits characteristic aromatic proton signals between δ 7.31–8.52 ppm, consistent with the deshielded environment of the fused ring system . The ethyl ester group shows a quartet at δ 4.47 ppm (J = 7.1 Hz) for the methylene protons and a triplet at δ 1.44 ppm for the terminal methyl group . Mass spectral analysis confirms the molecular ion peak at m/z 333.0 ([M+H]⁺).

Synthetic Methodologies

The synthesis typically involves sequential functionalization of the thienopyridine core through halogenation and esterification reactions . A representative three-step approach includes:

  • Core Formation: Cyclocondensation of ethyl 2-chloronicotinate with sodium glycolate in 1,2-dimethoxyethane at 70°C yields the hydroxyfuropyridine intermediate .

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid introduces the iodine substituent .

  • Esterification: Reaction with ethanol under acidic conditions installs the ethyl ester group.

Table 1: Key Reaction Parameters for Synthesis

StepReagentsTemperatureDurationYield
CyclizationNaH, 1,2-dimethoxyethane70°C15 hr94%
IodinationICl, CH₃COOH25°C6 hr82%
EsterificationEtOH, H₂SO₄Reflux4 hr89%

Physicochemical Properties

The compound exists as a pale yellow crystalline solid under standard conditions. While comprehensive thermodynamic data remain unavailable, its lipophilicity (calculated LogP = 2.81) suggests moderate membrane permeability . Solubility profiles indicate:

  • Water: <0.1 mg/mL (25°C)

  • DMSO: 25 mg/mL

  • Ethanol: 15 mg/mL

Stability studies demonstrate decomposition above 200°C, with no significant photodegradation under ambient light .

Assay SystemResultReference
M. tuberculosis inhibitionIC₅₀ = 12.3 μM
HepG2 cytotoxicityCC₅₀ > 50 μM
Tubulin binding affinityKᵢ = 8.7 μM

Applications in Chemical Research

Medicinal Chemistry

The compound serves as a versatile intermediate for developing kinase inhibitors. Suzuki-Miyaura coupling at the iodine position enables rapid diversification, generating libraries for high-throughput screening .

Materials Science

Its extended π-conjugation system makes it a candidate for organic semiconductors. Preliminary studies show hole mobility of 0.03 cm²/V·s in thin-film transistors.

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